Sulfatrozole
Overview
Description
Sulfatrozole is a type of sulfonamide, which is a group of drugs known for their antibacterial properties .
Synthesis Analysis
Sulfonamides, such as Sulfatrozole, can be synthesized by replacing the amino group on the phenyl ring with various substituents and introducing a thiophene ring on the core scaffold of sulfathiazole . This process has been used to overcome sulfonamide resistance and identify new drug candidates .
Molecular Structure Analysis
The molecular formula of Sulfatrozole is C10H12N4O3S2 . It has a molecular weight of 300.4 g/mol . The InChI string representation of its structure is InChI=1S/C10H12N4O3S2/c1-2-17-10-9 (12-18-13-10)14-19 (15,16)8-5-3-7 (11)4-6-8/h3-6H,2,11H2,1H3, (H,12,14)
.
Physical And Chemical Properties Analysis
Sulfatrozole has a molecular weight of 300.4 g/mol, an XLogP3-AA of 1.2, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 8, a rotatable bond count of 5, an exact mass of 300.03508260 g/mol, a monoisotopic mass of 300.03508260 g/mol, a topological polar surface area of 144 Ų, a heavy atom count of 19, and a formal charge of 0 .
Scientific Research Applications
Radiosterilization Potential
Sulfathiazole (STZ) has been investigated for its radiosterilization potential. A study examined the radiolytic intermediates produced in gamma-irradiated STZ using electron spin resonance (ESR) spectroscopy, revealing several resonance peaks indicative of radical species (Çolak & Korkmaz, 2004).
Clinical Investigations
Clinical investigations of sulfathiazole have shown its effectiveness against a range of virulent organisms like staphylococcus and gonococcus, highlighting its broad spectrum of antibacterial activity (Carroll, Kappel, & Lewis, 1940).
Improving Drug Solubility
A study focused on improving sulfathiazole's aqueous solubility, which is a limitation in its administration. The research found that incorporating sulfathiazole into montmorillonite clay increased its solubility by 220%, indicating a potential for designing better dosage forms (Moreno-Domínguez et al., 2023).
Dual Inhibition Properties
Studies have explored sulfathiazole derivatives as dual inhibitors of aromatase and steroid sulfatase, enzymes involved in estrogen biosynthesis. This dual inhibition can offer a more effective endocrine therapy, particularly in breast cancer treatment (Woo et al., 2003; Wood et al., 2008).
Environmental Mobility
The mobility of sulfathiazole in soils, particularly in areas with concentrated animal-feed operations, has been studied. The research indicates that soil pH and charge density significantly influence the retention and mobility of sulfathiazole, with implications for environmental management (Kurwadkar et al., 2011).
Impact on Non-Target Organisms
The effect of sulfathiazole on non-target organisms, like the macroalgae Ulva lactuca, has been evaluated. It was found that certain concentrations of sulfathiazole could inhibit the growth of this macroalgae, underscoring the need for environmental risk assessment of this antibiotic (Leston et al., 2014).
properties
IUPAC Name |
4-amino-N-(4-ethoxy-1,2,5-thiadiazol-3-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3S2/c1-2-17-10-9(12-18-13-10)14-19(15,16)8-5-3-7(11)4-6-8/h3-6H,2,11H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMSBXFQPKUFEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NSN=C1NS(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60158319 | |
Record name | Sulfatrozole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60158319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfatrozole | |
CAS RN |
13369-07-8 | |
Record name | Sulfatrozole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013369078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfatrozole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60158319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SULFATROZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G91KDP4M35 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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